N-(8-butoxyquinolin-5-yl)-4-propoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(8-butoxyquinolin-5-yl)-4-propoxybenzamide is a chemical compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-butoxyquinolin-5-yl)-4-propoxybenzamide typically involves the reaction of 8-butoxyquinoline with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(8-butoxyquinolin-5-yl)-4-propoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy or propoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as malaria and cancer.
Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(8-butoxyquinolin-5-yl)-4-propoxybenzamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-(8-butoxyquinolin-5-yl)-glycine
- 1-(8-butoxyquinolin-5-yl)-3-(4-chlorophenyl)thiourea
- 2-(4-butoxyphenyl)quinoline-4-carboxylic acid
Uniqueness
N-(8-butoxyquinolin-5-yl)-4-propoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H26N2O3 |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-(8-butoxyquinolin-5-yl)-4-propoxybenzamide |
InChI |
InChI=1S/C23H26N2O3/c1-3-5-16-28-21-13-12-20(19-7-6-14-24-22(19)21)25-23(26)17-8-10-18(11-9-17)27-15-4-2/h6-14H,3-5,15-16H2,1-2H3,(H,25,26) |
InChI Key |
WSTYJFWACHQCIM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C2C(=C(C=C1)NC(=O)C3=CC=C(C=C3)OCCC)C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.